molecular formula C19H21ClN2O4S B2384870 5-chloro-2-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955694-22-1

5-chloro-2-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2384870
CAS No.: 955694-22-1
M. Wt: 408.9
InChI Key: BVYOZVJPKSFYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may act by binding to its target and modulating its activity .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it might be involved in various biochemical reactions, potentially influencing multiple pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Without knowledge of its specific targets and mode of action, it’s difficult to predict its potential effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about its targets and mode of action, it’s challenging to predict how these factors might affect its activity .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-3-19(23)22-9-8-13-4-6-16(10-14(13)12-22)21-27(24,25)18-11-15(20)5-7-17(18)26-2/h4-7,10-11,21H,3,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYOZVJPKSFYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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